N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

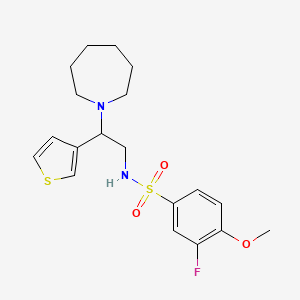

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a structurally complex small molecule featuring three distinct pharmacophoric elements:

- Azepane ring: A seven-membered saturated amine ring, which may enhance lipophilicity and influence conformational flexibility compared to smaller cyclic amines.

- 3-Fluoro-4-methoxybenzenesulfonamide: A substituted aromatic sulfonamide, a motif often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3S2/c1-25-19-7-6-16(12-17(19)20)27(23,24)21-13-18(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUWNLDBBJGYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as azepane, thiophene, and 3-fluoro-4-methoxybenzenesulfonyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the benzene ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro group reduction.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Materials Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.

Receptor Binding: May interact with biological receptors, making it useful in drug discovery.

Medicine

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Polymer Science: Potential use in the development of new polymers with unique properties.

Mechanism of Action

The mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects depends on its specific application. For instance:

Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity.

Receptor Binding: The compound may bind to specific receptors, altering their activity and leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Analogs

N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)dodecan-1-amine (Compound 2, ) :

- Structural Differences : Lacks the benzenesulfonamide and azepane groups but shares the thiophen-3-yl moiety.

- Functional Impact : The ethoxy chains in this compound enhance solubility, whereas the azepane in the target compound may improve membrane permeability .

- Application : Used in coordination polymers for dual-color lysosome imaging, suggesting thiophene’s role in optical properties .

Sulfonamide Derivatives

Heterocyclic Amine Analogs

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges : The target compound’s azepane and sulfonamide groups likely require multi-step synthesis, analogous to methods in and , involving catalysts like FeCl₃ or chromatographic purification .

- Comparatively, thiophene-containing compounds in and show applications in imaging and receptor binding .

- Physicochemical Properties : The azepane ring may confer higher lipophilicity than piperazine analogs, impacting blood-brain barrier penetration . The 3-fluoro-4-methoxy substitution could enhance metabolic stability relative to nitro or chloro groups in other sulfonamides .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C17H22FN3O2S

- Molecular Weight : 355.44 g/mol

- IUPAC Name : this compound

This structure includes an azepane ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. One study reported that related sulfonamides inhibited the growth of human colon adenocarcinoma cells with IC50 values in the micromolar range .

Cardiovascular Effects

Research has highlighted the potential cardiovascular effects of sulfonamide derivatives. A study demonstrated that certain sulfonamides could act as endothelin receptor antagonists, which may help in managing pulmonary hypertension and cardiac hypertrophy . The specific effects of this compound on perfusion pressure and coronary resistance remain to be fully elucidated but suggest interactions with calcium channels may play a role .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which is involved in regulating blood pH and fluid balance.

- Receptor Modulation : The compound may interact with various receptors, including endothelin receptors, leading to altered vascular responses.

Study 1: Antitumor Activity

A recent investigation assessed the antitumor potential of several sulfonamide derivatives, including those structurally related to our compound. The study utilized a panel of cancer cell lines and found that certain modifications enhanced their antiproliferative activity significantly. The results indicated that compounds with similar scaffolds could serve as lead candidates for further development in cancer therapy .

Study 2: Cardiovascular Implications

Another study focused on the cardiovascular implications of benzene sulfonamides. It was found that these compounds could influence perfusion pressure in isolated rat heart models, suggesting a potential therapeutic avenue for managing heart failure through calcium channel inhibition .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME or ADMETlab to estimate its bioavailability and therapeutic window .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this sulfonamide derivative, given its heterocyclic and fluorinated aromatic structure?

Methodological Answer:

The synthesis requires sequential coupling reactions, starting with the preparation of the azepane-thiophene ethylamine intermediate, followed by sulfonylation with 3-fluoro-4-methoxybenzenesulfonyl chloride. Critical steps include:

- Protection/deprotection strategies for amine groups to prevent side reactions.

- Inert atmosphere (N₂/Ar) during nucleophilic substitutions to avoid oxidation of thiophene or azepane moieties .

- Temperature control (e.g., −78°C for lithiation or 0–5°C for sulfonylation) to enhance regioselectivity .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product from unreacted sulfonyl chloride or byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

A combination of techniques is essential:

- ¹H/¹³C NMR : Confirm the integration of thiophene protons (δ 6.8–7.2 ppm), azepane methylenes (δ 1.5–2.5 ppm), and sulfonamide NH (δ ~5–6 ppm) .

- LC-MS (ESI+) : Verify molecular ion peaks ([M+H]⁺) and rule out impurities (e.g., unreacted intermediates) .

- X-ray crystallography : Use SHELX-97 for structure refinement, particularly to resolve stereochemistry at the ethyl linker .

- Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disordered atoms?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, common with flexible azepane-thiophene motifs .

- Disordered atom refinement : Apply PART/SUMP restraints to model overlapping conformers (e.g., azepane chair vs. boat forms) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s intermolecular contacts analysis to validate hydrogen bonding .

Advanced: What computational strategies are recommended to establish structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against hypothesized targets (e.g., kinase enzymes) using the sulfonamide group as a hydrogen-bond acceptor .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on fluorine’s electrostatic interactions .

- Mutagenesis-guided SAR : Correlate docking scores with in vitro activity (e.g., IC₅₀ shifts in mutant vs. wild-type enzymes) to validate binding hypotheses .

Basic: How can solubility challenges be addressed during in vitro biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 to prevent aggregation .

- pH adjustment : For sulfonamide protonation, prepare buffers at pH 6.5–7.5 to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes for sustained release in cell-based assays .

Advanced: What experimental controls are critical when validating the compound’s reported antifungal or antibacterial activity?

Methodological Answer:

- Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate IC₅₀ and rule out cytotoxicity (e.g., via MTT assays on mammalian cells) .

- Positive controls : Compare to fluconazole (antifungal) or ciprofloxacin (antibacterial) to assess relative potency .

- Resistance checks : Include pathogen strains with known sulfonamide resistance (e.g., dhps mutations) to confirm mechanism specificity .

Advanced: How can data reproducibility issues in synthetic yields be mitigated?

Methodological Answer:

- Reaction monitoring : Use in situ FTIR to track sulfonamide formation (disappearance of S=O stretch at ~1370 cm⁻¹) .

- Automated liquid handlers : Standardize reagent stoichiometry and mixing times for scalable batches .

- Batch documentation : Log impurities (e.g., residual thiophene) via HPLC-DAD and adjust purification protocols accordingly .

Basic: What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and yield .

- Recrystallization optimization : Use solvent pairs (e.g., ethanol/water) to maximize crystal growth and minimize amorphous byproducts .

- Quality control (QC) checkpoints : Perform in-process LC-MS after each step to identify and rectify deviations early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.